(E)-(3-Oxoprop-1-en-1-yl)boronic Acid: Molecular Architecture, Chemical Reactivity, and Applications in Advanced Drug Development
(E)-(3-Oxoprop-1-en-1-yl)boronic Acid: Molecular Architecture, Chemical Reactivity, and Applications in Advanced Drug Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
(E)-(3-Oxoprop-1-en-1-yl)boronic acid (also known as trans-2-formylvinylboronic acid) is a highly versatile, bifunctional organoboron compound. Featuring both an electrophilic boronic acid moiety and a reactive α,β-unsaturated aldehyde (Michael acceptor), it serves as a critical linchpin in modern organic synthesis and targeted drug discovery. This guide provides an authoritative analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols, emphasizing causality in reaction design and self-validating methodologies.
Molecular Architecture & Physicochemical Properties
The structural uniqueness of (E)-(3-Oxoprop-1-en-1-yl)boronic acid lies in its conjugated propene backbone, which bridges a terminal carbonyl group and a boronic acid moiety. This extended conjugation allows for significant electron delocalization, tuning the electrophilicity of both the boron atom and the β-carbon of the enal system.
According to authoritative1, the compound exhibits a topological polar surface area (TPSA) of 57.5 Ų, making it highly suitable for penetrating biological membranes in medicinal chemistry applications [2].
Quantitative Data Summary
| Property | Value | Structural / Functional Implication |
| IUPAC Name | [(E)-3-oxoprop-1-enyl]boronic acid | Defines the trans geometry critical for specific receptor binding. |
| CAS Number | 161091-04-9 / 535967-09-0 | Primary identifier for sourcing high-purity reagents. |
| Molecular Formula | C₃H₅BO₃ | Low molecular weight allows for high ligand efficiency. |
| Molecular Weight | 99.88 g/mol | Ideal fragment-sized building block for drug discovery. |
| TPSA | 57.5 Ų | Favorable for cellular permeability and oral bioavailability. |
| Formal Charge | 0 | Neutral at physiological pH, aiding in passive diffusion. |
| Stereochemistry | E (trans) | Maintained during cross-coupling; validated via NMR (J ≈ 15-18 Hz). |
Data aggregated from2 and 3 reference standards [1, 4].
Chemical Reactivity & Mechanistic Pathways
The bifunctional nature of this molecule allows it to undergo orthogonal reactions depending on the applied conditions.
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Suzuki-Miyaura Cross-Coupling: The boronic acid acts as a nucleophile (after transmetalation) in palladium-catalyzed C-C bond formations, allowing the installation of the 3-oxoprop-1-enyl group onto aryl or vinyl halides.
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Reversible Covalent Binding: In biological systems, boronic acids are heavily utilized in the design of transition state analogs. They form reversible covalent tetrahedral boronate adducts with active-site serine or threonine residues, a mechanism widely exploited in 4 and proteasome inhibitors [5].
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Bioorthogonal Hydrazone Formation: Recent advances demonstrate that formyl-substituted boronic acids rapidly form stabilized boron-nitrogen heterocycles or hydrazones with carbohydrazides in aqueous solutions, making them invaluable for 5 [6].
Fig 1. Divergent reactivity pathways of (E)-(3-Oxoprop-1-en-1-yl)boronic acid.
Experimental Protocols & Workflows
To ensure scientific integrity, protocols must be self-validating. The following methodology for Suzuki-Miyaura coupling is designed to prevent the degradation of the sensitive α,β-unsaturated aldehyde while ensuring high yields.
Causality in Reaction Design:
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Catalyst Choice (Pd(dppf)Cl₂): The bulky, bidentate dppf ligand stabilizes the palladium intermediate and accelerates reductive elimination, which is crucial for preventing the competitive degradation of the highly reactive formylvinyl group.
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Base Selection (K₃PO₄): Strong bases (like NaOH) trigger unwanted aldol condensations or Cannizzaro-type disproportionation of the aldehyde. A mild base like K₃PO₄ facilitates transmetalation without destroying the substrate.
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Temperature Control (60°C): Lower than standard Suzuki temperatures (80-100°C) to prevent thermal polymerization of the Michael acceptor.
Protocol: Mild Suzuki-Miyaura Cross-Coupling
Step 1: Reagent Preparation & Degassing
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Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), (E)-(3-Oxoprop-1-en-1-yl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
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Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Self-Validation: Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen degrades the active Pd(0) species into inactive Pd(II), prematurely halting the catalytic cycle.
Step 2: Catalyst Addition & Reaction
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Backfill the flask with Argon and quickly add Pd(dppf)Cl₂ (5 mol%).
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Stir the reaction mixture at 60°C for 12 hours under a positive pressure of Argon.
Step 3: Quenching & Extraction
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Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
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Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Self-Validating Purification & Analysis
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TLC Monitoring: Spot the crude mixture on silica gel plates. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). Causality: 2,4-DNP specifically reacts with the aldehyde to form a bright orange/red spot, instantly differentiating the desired product from unreacted aryl halides.
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NMR Validation: Purify via flash chromatography. Run a ¹H-NMR spectrum and calculate the coupling constant (J) of the vinylic protons. A J-value of ~15–18 Hz validates that the E-stereochemistry was successfully retained during the coupling cycle.
Fig 2. Self-validating Suzuki-Miyaura cross-coupling experimental workflow.
Applications in Advanced Drug Development
Targeted Covalent Inhibitors (TCIs)
The resurgence of covalent drugs has placed (E)-(3-Oxoprop-1-en-1-yl)boronic acid in the spotlight. Unlike traditional irreversible inhibitors that permanently alkylate targets (often leading to toxicity), the boronic acid moiety allows for reversible covalent binding. When interacting with enzymes like β-lactamase, the boron atom undergoes a geometry change from trigonal planar (sp²) to tetrahedral (sp³), mimicking the high-energy transition state of peptide bond hydrolysis. This results in exceptional binding affinity and target residence time without permanent protein modification.
Bioorthogonal Probes
The proximity of the boronic acid to the conjugated aldehyde creates a unique microenvironment. In aqueous buffers (pH 4–9), this compound reacts with carbohydrazides at rates up to three orders of magnitude faster than unsubstituted aldehydes. This rapid, bioorthogonal reactivity is currently being leveraged to synthesize stabilized boron-nitrogen heterocycles for antibody-drug conjugates (ADCs) and live-cell imaging probes.
References
- EvitaChem. "Buy (E)-(3-Oxoprop-1-en-1-yl)boronic acid (EVT-1623903)". EvitaChem Catalog.
- National Center for Biotechnology Information. "(E)-(3-Oxoprop-1-en-1-yl)boronic acid". PubChem Compound Summary for CID 11147675.
- LookChem. "Formula:C3H5BO3". LookChem Database.
- BoronPharm. "161091-04-9 | (E)-(3-Oxoprop-1-en-1-yl)boronic acid". BoronPharm Catalog.
- ACS Publications. "Structure-Based Design of β-Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams". Journal of Medicinal Chemistry.
- ResearchGate. "Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids". ResearchGate Publications.
